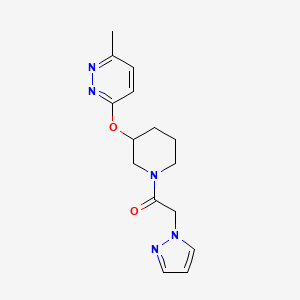

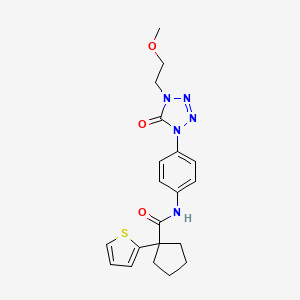

![molecular formula C21H16ClN3 B2556562 1-氯-3-甲基-2-(4-甲基苄基)吡啶并[1,2-a]苯并咪唑-4-腈 CAS No. 862106-12-5](/img/structure/B2556562.png)

1-氯-3-甲基-2-(4-甲基苄基)吡啶并[1,2-a]苯并咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Chloro-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile" is a derivative of the pyrido[1,2-a]benzimidazole class. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazole derivatives has been explored through various multicomponent reactions. One such method involves a one-pot, four-component reaction using pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile . Another approach for synthesizing related structures includes the Povarov (aza-Diels–Alder) and oxidation reactions starting from benzimidazole-2-arylimines . Additionally, a green synthesis method has been reported for 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives using a three-component reaction in water under microwave irradiation .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques such as (1)H and (13)C NMR, MS, IR spectra, and elemental analysis. X-ray crystallography has also been employed to determine the structure of key intermediates and final products .

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives includes nucleophilic substitution reactions, as reported for 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which reacts with pyridine without an additional base . The formation of polysubstituted benzenes followed by substitution and annulation reactions is also a part of the reaction mechanism for these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]benzimidazole derivatives have been studied, revealing that many compounds exhibit in vitro antimicrobial activity . Photophysical studies have shown that these compounds display positive emission solvatochromism with significant Stokes shifts and high quantum yields of fluorescence . The environmental impact and cost-effectiveness of the synthesis methods are also considered, with some methods offering advantages such as excellent yield and reduced environmental impact .

科学研究应用

合成与荧光性质

已经通过还原和缩合过程实现了包括关键化合物 2-氨基-3-甲基-1-氧代-1H,4H-吡啶并[1,2-a]苯并咪唑-4-腈在内的噁唑并[4',5':5,6]吡啶并[1,2-a]苯并咪唑衍生物的合成。这些衍生物已被评估其荧光性质,一些显示出作为聚酯纤维荧光增白剂的潜力 (Rangnekar & Rajadhyaksha, 1986)。

抗菌活性

还对具有预期抗菌活性的取代的 1-氧代-1H,5H-吡啶并[1,2-a]苯并咪唑-4-腈的合成进行了研究。这涉及制备和评估各种衍生物的体外抗菌活性,讨论构效关系 (Badawey & Gohar, 1992)。

绿色合成方法

已经开发了一种用于 1,2-二氢-嘧啶并[1,2-a]苯并咪唑-3-腈衍生物的绿色多组分合成方法。该方法在微波辐射下利用水,突出了高产率、低成本、减少的环境影响和广泛应用范围的优点 (Liu et al., 2008)。

新合成途径

对吡啶并[1,2-a]苯并咪唑衍生物的新合成途径的探索已经通过新颖的一锅四组分反应以中等产率实现了有效生产。这展示了这些化合物在合成有机化学中的多功能性及其在各个领域的潜在应用 (Yan et al., 2009)。

未来方向

Benzimidazole derivatives, including this compound, are of great interest due to their diverse biological and clinical applications . The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . Future research may focus on the synthesis of new derivatives and the exploration of their potential applications.

属性

IUPAC Name |

1-chloro-3-methyl-2-[(4-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3/c1-13-7-9-15(10-8-13)11-16-14(2)17(12-23)21-24-18-5-3-4-6-19(18)25(21)20(16)22/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCSIRGIDBQVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

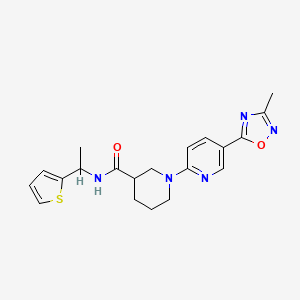

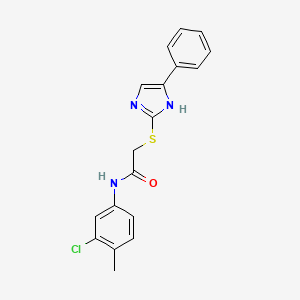

![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2556479.png)

![Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2556481.png)

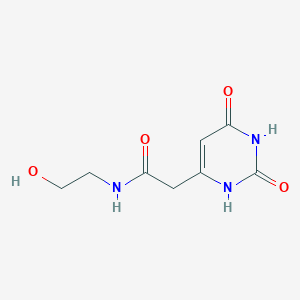

![4-[(Propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B2556482.png)

![3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2556490.png)

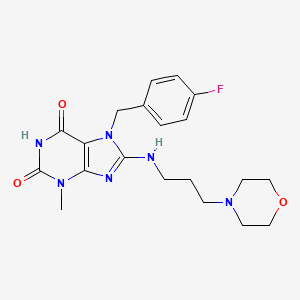

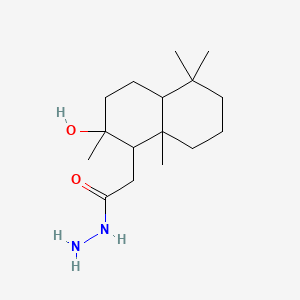

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2556494.png)

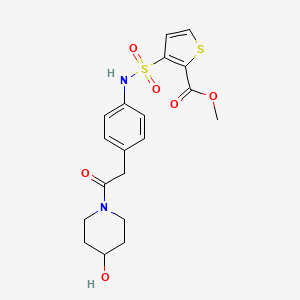

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2556495.png)